molecular formula C12H11B B3041815 1-Bromo-2,7-dimethylnaphthalene CAS No. 37558-62-6

1-Bromo-2,7-dimethylnaphthalene

Cat. No. B3041815
CAS RN: 37558-62-6
M. Wt: 235.12 g/mol
InChI Key: GHLNJIORMHTAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,7-dimethylnaphthalene is a brominated derivative of 2,7-dimethylnaphthalene . It has a molecular formula of C12H11Br .

Scientific Research Applications

  • NMR Spectroscopy Studies :

    • NMR Spectra Analysis: The proton NMR spectrum of derivatives of dimethylnaphthalene, such as 1,5-dimethylnaphthalene and its bromo-derivatives, has been analyzed to interpret the spectra of bromination products (Kim & Anderson, 1968).
  • Catalytic Performance in Chemical Synthesis :

    • Synthesis of Polyethylenenaphthalate and Polybutylene Naphthalate: Research on the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including the production of dimethylnaphthalene isomers such as 2,7-DMN, for commercial applications in producing polyethylenenaphthalate and polybutylene naphthalene (Güleç, Sher, & Karaduman, 2018).
  • Chemical Separation and Purification Processes :

    • Extractive Crystallization for Separation: A study developed extractive crystallization processes to separate dimethylnaphthalene isomers, including 2,7-dimethylnaphthalene, for use in high-performance engineering plastics and liquid crystallization polymers (Putrawan & Soerawidjaja, 2004).
  • Molecular Structure and Interaction Studies :

    • Molecular Structure Analysis: The molecular structure of sterically hindered dimethylnaphthalene molecules, like 1,8-dimethylnaphthalene, has been investigated through neutron diffraction studies to understand the steric effects and methyl group librations (Wilson & Nowell, 2000).
  • Atmospheric Oxidation Mechanism Studies :

    • Investigation of Atmospheric Oxidation Mechanisms: The atmospheric oxidation mechanism of 2,7-dimethylnaphthalene initiated by the OH radical has been explored, providing insights into atmospheric chemistry and pollution studies (Zhang, Xu, & Wang, 2013).
  • Computational Analysis for Chemical Synthesis :

    • Density Functional Theory in Synthesis: Computational analysis using density functional theory has been employed to study the molecular dimensions of dimethylnaphthalene isomers and reactivity differences, aiding in the synthesis of compounds like 2,6-dimethylnaphthalene (Fang & Hu, 2006).

Safety and Hazards

The safety data sheet for a similar compound, Naphthalene, 1-bromo-2,7-dimethyl-, suggests that it should be handled with personal protective equipment, and contact with skin and eyes should be avoided . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

1-bromo-2,7-dimethylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLNJIORMHTAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,7-dimethylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,7-dimethylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,7-dimethylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,7-dimethylnaphthalene
Reactant of Route 4
1-Bromo-2,7-dimethylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,7-dimethylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,7-dimethylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.